molecular formula C22H27N3O5 B4964497 N'-benzyl-N'-phenyl-2-(1-piperidinyl)acetohydrazide oxalate

N'-benzyl-N'-phenyl-2-(1-piperidinyl)acetohydrazide oxalate

Cat. No. B4964497
M. Wt: 413.5 g/mol
InChI Key: JSQVFLHWFOMPLL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-Benzyl-N'-phenyl-2-(1-piperidinyl)acetohydrazide oxalate, commonly known as BPAH, is a chemical compound that has gained significant attention in the field of scientific research. This compound belongs to the class of hydrazides and has been extensively studied for its potential applications in various fields such as medicine, pharmacology, and biochemistry.

Mechanism of Action

The mechanism of action of BPAH is not fully understood, but it is believed to involve the inhibition of key enzymes and signaling pathways involved in cancer cell growth and inflammation. BPAH has been shown to inhibit the activity of matrix metalloproteinases (MMPs), which are enzymes involved in the breakdown of extracellular matrix proteins. This inhibition results in the suppression of cancer cell invasion and metastasis. BPAH has also been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. This inhibition results in the suppression of inflammation and pain.
Biochemical and Physiological Effects:
BPAH has been found to exhibit a range of biochemical and physiological effects. In vitro studies have shown that BPAH can induce apoptosis (programmed cell death) in cancer cells, inhibit cell proliferation, and suppress cancer cell migration and invasion. BPAH has also been found to decrease the production of inflammatory cytokines and chemokines, resulting in the suppression of inflammation and pain. In vivo studies have shown that BPAH can inhibit tumor growth and metastasis in animal models of cancer.

Advantages and Limitations for Lab Experiments

BPAH has several advantages for lab experiments. It is a well-characterized compound that can be synthesized in good yields with high purity. It has also been extensively studied, and its properties and potential applications are well-known. However, BPAH also has some limitations. It is a relatively complex molecule, which can make it difficult to synthesize and purify. It is also a highly reactive compound, which can make it difficult to handle and store.

Future Directions

There are several future directions for the study of BPAH. One area of interest is the development of BPAH-based drugs for the treatment of cancer and inflammatory disorders. Another area of interest is the investigation of the mechanism of action of BPAH, which could lead to the discovery of new targets for the treatment of cancer and inflammation. Further studies are also needed to investigate the pharmacokinetics and toxicity of BPAH in vivo, which could provide important information for the development of BPAH-based drugs.

Synthesis Methods

BPAH can be synthesized using a simple and efficient method. The synthesis involves the reaction of N-benzyl-N'-phenylacetohydrazide with 1-piperidinecarboxaldehyde in the presence of a catalyst. The resulting product is purified and then converted into the oxalate salt form. The synthesis method of BPAH is well-established, and the compound can be obtained in good yields with high purity.

Scientific Research Applications

BPAH has been extensively studied for its potential applications in various fields of scientific research. One of the most promising applications of BPAH is in the field of medicine. BPAH has been shown to exhibit significant anti-cancer activity against a wide range of cancer cell lines. It has also been found to possess potent anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of various inflammatory disorders.

properties

IUPAC Name

N'-benzyl-N'-phenyl-2-piperidin-1-ylacetohydrazide;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25N3O.C2H2O4/c24-20(17-22-14-8-3-9-15-22)21-23(19-12-6-2-7-13-19)16-18-10-4-1-5-11-18;3-1(4)2(5)6/h1-2,4-7,10-13H,3,8-9,14-17H2,(H,21,24);(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSQVFLHWFOMPLL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)CC(=O)NN(CC2=CC=CC=C2)C3=CC=CC=C3.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N'-Benzyl-N'-phenyl-2-(1-piperidinyl)acetohydrazide oxalate

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